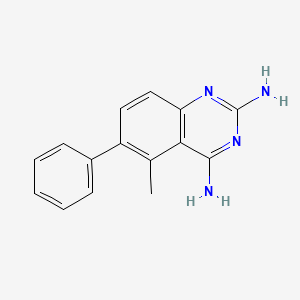

5-Methyl-6-Phenylquinazoline-2,4-Diamine

Description

Properties

Molecular Formula |

C15H14N4 |

|---|---|

Molecular Weight |

250.30 g/mol |

IUPAC Name |

5-methyl-6-phenylquinazoline-2,4-diamine |

InChI |

InChI=1S/C15H14N4/c1-9-11(10-5-3-2-4-6-10)7-8-12-13(9)14(16)19-15(17)18-12/h2-8H,1H3,(H4,16,17,18,19) |

InChI Key |

HUCOXWPHDFINIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=NC(=N2)N)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Urea-Based Cyclization

The quinazoline-2,4-diamine core is often constructed via cyclization of anthranilic acid derivatives. For example, heating 2-amino-4-methylbenzoic acid with urea at 160–180°C under solvent-free conditions generates 6-methylquinazoline-2,4-diol (1 ), a key intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 2,4-dichloro-6-methylquinazoline (2 ), which undergoes amination to introduce the phenyl group.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Urea, 160–180°C, 4–6 h | 75–85% |

| Chlorination | POCl₃, DMF (catalytic), reflux, 6 h | 70–80% |

Suzuki-Miyaura Cross-Coupling for Phenyl Substitution

Regioselective Arylation

The phenyl group at position 6 is introduced via Suzuki-Miyaura cross-coupling. Using 2,4-dichloro-6-methylquinazoline (2 ) and phenylboronic acid in the presence of Pd(PPh₃)₄, the coupling occurs selectively at the 4-position to form 4-chloro-6-methyl-2-phenylquinazoline (3 ). Further amination at the 2-position with aqueous ammonia or ammonium hydroxide yields the target compound.

Optimized Protocol

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90°C, 12 h

Reductive Amination Strategies

Two-Step Amination

An alternative route involves reductive amination of 2,4-diamino-6-methylquinazoline (4 ) with benzaldehyde. The imine intermediate is reduced using sodium borohydride (NaBH₄) or hydrogen gas (H₂) over palladium/carbon (Pd/C) to afford 5-methyl-6-phenylquinazoline-2,4-diamine.

Key Data

One-Pot Synthesis Using DMAP Catalysis

DMAP-Mediated Heterocyclization

A one-pot method employs 4-dimethylaminopyridine (DMAP) to catalyze the formation of the quinazoline ring. Starting from 2-amino-4-methylbenzamide and phenyl isocyanate, (Boc)₂O acts as a carbonyl donor under mild conditions (room temperature, 12 h). This approach avoids isolation of intermediates and achieves a total yield of 70–80%.

Advantages

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction time for cyclization steps. For example, treating 2-amino-4-methylbenzamide with urea under microwave conditions (150°C, 30 min) achieves 90% conversion to the quinazoline-dione precursor. Subsequent chlorination and amination steps follow conventional protocols.

Comparison of Methods

Challenges and Optimization

Regioselectivity in Cross-Coupling

The Suzuki reaction at the 4-position of 2,4-dichloro-6-methylquinazoline is favored due to lower steric hindrance compared to the 2-position. However, over-arylation can occur, producing di-aryl byproducts (e.g., 2,4-diphenyl-6-methylquinazoline). Using a 1:1 molar ratio of 2 to phenylboronic acid minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-phenylquinazoline-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups attached to the quinazoline ring .

Scientific Research Applications

Anticancer Activity

5-Methyl-6-phenylquinazoline-2,4-diamine has shown promising antiproliferative effects against various cancer cell lines. Recent studies have demonstrated its potential as an effective agent against breast cancer (MCF-7 and MDA-MB-231), cervical cancer (HeLa and SiHa), and ovarian cancer (A2780) cell lines. The compound exhibits IC50 values ranging from 0.33 to 7.10 μM, indicating potent activity against these malignancies .

Table 1: Antiproliferative Activity of 5-Methyl-6-Phenylquinazoline-2,4-Diamine

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.33 |

| MDA-MB-231 | 0.75 |

| HeLa | 1.20 |

| SiHa | 2.50 |

| A2780 | 3.10 |

The mechanism of action appears to involve the stabilization of G-quadruplex structures in oncogene promoters such as c-MYC and BCL-2, which are critical for tumor growth regulation .

Enzyme Inhibition

Another significant application of 5-Methyl-6-phenylquinazoline-2,4-diamine is its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is crucial for therapeutic strategies in treating neurodegenerative diseases such as Alzheimer's disease.

In a series of synthesized derivatives, compounds related to 5-methyl-6-phenylquinazoline were evaluated for their inhibitory activities against AChE and BuChE using the Ellman’s method. Notably, certain derivatives exhibited high selectivity towards BuChE with IC50 values significantly lower than that of standard inhibitors like donepezil .

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Compound A | 47.65 | 0.52 |

| Compound B | 40.34 | 6.74 |

| Compound C | 52.43 | 3.65 |

These findings suggest that modifications to the quinazoline structure can enhance inhibitory potency against cholinesterases, providing a pathway for developing new therapeutics for cognitive disorders .

Antimicrobial Properties

The antimicrobial efficacy of 5-methyl-6-phenylquinazoline-2,4-diamine has also been investigated, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that this compound exhibits significant antibacterial activity, making it a candidate for further development in treating resistant bacterial infections.

In vitro assays demonstrated that derivatives of quinazoline compounds could effectively inhibit MRSA growth with minimal resistance development observed during treatment cycles .

Table 3: Antimicrobial Activity Against MRSA

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Compound D | 10 |

| Compound E | 12 |

| Compound F | 8 |

Mechanism of Action

The mechanism of action of 5-methyl-6-phenylquinazoline-2,4-diamine involves its interaction with specific molecular targets. One known target is biotin carboxylase, an enzyme involved in bacterial fatty acid biosynthesis. The compound inhibits the activity of biotin carboxylase, thereby disrupting the biosynthesis of fatty acids in bacteria . This mechanism underlies its potential antibacterial activity.

Comparison with Similar Compounds

6-Iodoquinazoline-2,4-Diamine

- Structure : Differs by replacing the 5-methyl and 6-phenyl groups with an iodine atom at position 4.

- Applications : Used in synthetic intermediates for drug development .

| Compound | Substituents (Positions) | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|

| 5-Methyl-6-phenylquinazoline-2,4-diamine | 5-Me, 6-Ph, 2/4-NH₂ | C₁₅H₁₄N₄ | High lipophilicity | Pharmacological research |

| 6-Iodoquinazoline-2,4-diamine | 6-I, 2/4-NH₂ | C₈H₆IN₄ | Halogen bonding capability | Synthetic intermediates |

Imidazo[4,5-g]quinazoline Derivatives

- Structure : Fused imidazole and quinazoline rings (e.g., 2,6,8-triaryl derivatives).

- Synthesis : Prepared from 6-fluoro-1H-benzo[d]imidazol-5-amines using aldehydes like thiophene-2-carbaldehyde .

Heterocyclic Analogs with Diamino Substituents

Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-pyrimidine-2,4-diamine)

- Structure : Pyrimidine core with 4-chlorophenyl and ethyl groups at positions 5 and 5.

- Applications : Antimalarial drug targeting dihydrofolate reductase.

- Comparison : The pyrimidine core lacks the fused benzene ring of quinazoline, reducing aromatic surface area and altering electron distribution .

Simeton (N2,N4-Diethyl-6-methoxy-1,3,5-triazine-2,4-diamine)

- Structure : Triazine core with ethyl and methoxy substituents.

- Applications : Herbicide.

- Key Difference : Triazines exhibit stronger electron-deficient character due to three nitrogen atoms, making them reactive in nucleophilic environments .

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| 5-Methyl-6-phenylquinazoline-2,4-diamine | Quinazoline | 5-Me, 6-Ph, 2/4-NH₂ | Pharmacological research |

| Pyrimethamine | Pyrimidine | 5-Cl-Ph, 6-Et, 2/4-NH₂ | Antimalarial therapy |

| Simeton | Triazine | 2/4-Et, 6-OMe | Agricultural herbicide |

Functional Group Modifications

6-Iodo-2-phenoxymethyl-3-substituted Quinazolin-4(3H)-ones

- Structure: Quinazoline with a ketone at position 4, phenoxymethyl at 2, and iodine at 6.

- Synthesis: Derived from 2-phenoxyacetyl chloride and 5-iodomethylanthranilate .

- Comparison: The ketone group at position 4 introduces polarity, contrasting with the diamino groups in 5-methyl-6-phenylquinazoline-2,4-diamine, which favor hydrogen bonding .

Research Findings and Implications

- Pharmacological Potential: The diamino groups in 5-methyl-6-phenylquinazoline-2,4-diamine make it a candidate for kinase inhibition, similar to other quinazoline-based drugs like gefitinib .

- Synthetic Challenges : The absence of reported methods for triaryl-imidazo[4,5-g]quinazolines highlights the complexity of modifying quinazoline cores compared to simpler pyrimidines or triazines .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-6-Phenylquinazoline-2,4-Diamine?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in a dioxane-water solvent system has been effective for analogous quinazoline derivatives. Optimization may involve varying substituents on boronic acid precursors or adjusting reaction temperatures (60–90°C). Challenges include regioselectivity and moderate yields (e.g., 20–62% in similar syntheses), which may require iterative purification via column chromatography .

Q. What spectroscopic methods are optimal for characterizing structural purity?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δH 3.89–8.57 ppm in CDCl₃) confirm substituent integration and regiochemistry .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

- IR spectroscopy : Functional group identification (e.g., C≡N stretches at ~2200 cm⁻¹ or aromatic C-H bends at ~800 cm⁻¹) . Purity should be verified via HPLC (>95%) or elemental analysis.

Q. What biological targets or mechanisms are associated with this compound?

Quinazoline-2,4-diamines are explored as kinase inhibitors (e.g., cyclin-dependent kinases) and antimicrobial agents. Disk diffusion assays (ZOI >10 mm) against S. aureus and E. coli demonstrate broad-spectrum activity, though Gram-positive selectivity may arise with thienopyrimidine analogs . Enzyme inhibition assays (IC₅₀) using ATP-binding site competitors are standard for kinase profiling .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across bacterial models?

Discrepancies in antimicrobial activity (e.g., strong ZOIs for S. aureus vs. weak activity against E. coli) may stem from:

- Lipophilicity : Gram-negative bacteria have outer membranes requiring hydrophilic compounds for penetration.

- Substituent effects : Bulky aryl groups (e.g., phenyl vs. pyridyl) alter membrane interaction. Validate via comparative MIC assays and logP calculations. For example, Series A quinazolines showed dual activity, while Series B analogs were Gram-positive-specific due to steric hindrance .

Q. What strategies improve synthetic yield and regioselectivity in quinazoline-diamine derivatives?

- Catalyst optimization : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C-N couplings.

- Solvent systems : Use microwave-assisted synthesis in DMF or ionic liquids to reduce reaction times (<20 min) .

- Protecting groups : Introduce tert-butyl carbamates to prevent side reactions during amination .

Q. How does substituent variation influence kinase selectivity?

Structure-activity relationship (SAR) studies reveal:

- N2-Isopropyl groups : Enhance CDK2 inhibition by filling hydrophobic pockets.

- N4-Benzylamine moieties : Improve solubility but reduce affinity for kinases with polar active sites. Computational docking (e.g., AutoDock Vina) and mutagenesis studies can map binding interactions. For example, replacing phenyl with pyridyl groups shifted selectivity from CDK2 to EGFR in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.